2-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone
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Description
Scientific Research Applications
Organic Synthesis and Drug Development
One significant area of application for this compound is in the development of novel pharmaceutical agents. For instance, the process development of Voriconazole, a broad-spectrum triazole antifungal agent, involves the synthesis of related compounds where the control of diastereochemistry is critical. This is achieved through the addition of a pyrimidine derivative to a fluorophenyl compound, showcasing the importance of such compounds in synthesizing complex pharmaceuticals (Butters et al., 2001).
Antibacterial and Antitumor Activities
Pyrimidine derivatives have been explored for their potential antibacterial and antitumor activities. The synthesis of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives has demonstrated potent anti-inflammatory and analgesic activities, indicating the significance of such compounds in medicinal chemistry (Muralidharan, James Raja, & Asha Deepti, 2019). Similarly, thioxopyrimidine and its derivatives have been utilized in heterocyclic synthesis, further contributing to the development of novel heterocyclic chalcone derivatives with potential pharmaceutical applications (Ho & Yao, 2013).
Molecular Structure and Spectroscopic Analysis
The molecular structure and spectroscopic properties of related compounds have been extensively studied to understand their stability and reactivity. FT-IR, NBO, HOMO-LUMO, MEP analysis, and molecular docking studies of compounds like 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone have been conducted to analyze their potential as nonlinear optics materials and anti-neoplastic agents, demonstrating the diverse applications of such molecular frameworks (Mary et al., 2015).
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O/c16-12-2-1-3-13(17)11(12)6-15(21)20-5-4-14-10(8-20)7-18-9-19-14/h1-3,7,9H,4-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFGEDIJWUGKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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